1-(4-Nitrophenethyl)-3-propylurea
Overview
Description
1-(4-Nitrophenethyl)-3-propylurea, also known as Ro 5-4864, is a synthetic compound that belongs to the benzodiazepine receptor agonist family. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications. In
Scientific Research Applications
DNA-Binding Studies and Biological Activities Nitrosubstituted acyl thioureas, including compounds similar to 1-(4-Nitrophenethyl)-3-propylurea, have been investigated for their potential in anti-cancer applications. Specifically, their interaction with DNA and their antioxidant, cytotoxic, antibacterial, and antifungal activities have been studied. These studies suggest a potential for use in cancer research and treatment strategies (Tahir et al., 2015).
Chemical Degradation and Interaction with Biological Molecules Research on similar nitrosourea compounds has focused on their chemical degradation and interaction with biological molecules. Studies have looked at how these compounds decompose in vivo and their subsequent binding to nucleic acids and proteins. This research is critical for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Oliverio et al., 1970).
Antitumor Properties Further studies have investigated the antitumor properties of similar nitrosourea compounds. Understanding the molecular mechanisms and physiological effects of these compounds is essential for developing effective cancer treatments. The research has included examining their effects on DNA, potential for causing cell cycle arrest, and their overall effectiveness in inhibiting tumor growth (Kohn, 1977).
Solvent Use in Pharmaceutical Preparation In pharmaceutical research, the use of solvents like t-butanol for freeze-drying certain nitrosourea compounds has been explored. This is relevant for compounds like this compound, as it highlights important aspects of drug formulation and stability, essential for the development of pharmaceutical drugs (Ni et al., 2001).
properties
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]-3-propylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-8-13-12(16)14-9-7-10-3-5-11(6-4-10)15(17)18/h3-6H,2,7-9H2,1H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLMLRQJNKLJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470740 | |
Record name | N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149340-93-2 | |
Record name | N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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